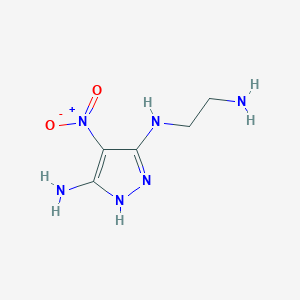
N~5~-(2-aminoethyl)-4-nitro-1H-pyrazole-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N5-(2-AMINOETHYL)-4-NITRO-1H-PYRAZOLE-3,5-DIAMINE is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with amino and nitro groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(2-AMINOETHYL)-4-NITRO-1H-PYRAZOLE-3,5-DIAMINE typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
N5-(2-AMINOETHYL)-4-NITRO-1H-PYRAZOLE-3,5-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
N5-(2-AMINOETHYL)-4-NITRO-1H-PYRAZOLE-3,5-DIAMINE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which N5-(2-AMINOETHYL)-4-NITRO-1H-PYRAZOLE-3,5-DIAMINE exerts its effects involves interactions with various molecular targets. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Similar in having aminoethyl groups but differs in its silane structure.
N1,N3,N5-tris(2-aminoethyl)benzene-1,3,5-tricarboxamide: Shares the aminoethyl groups but has a benzene ring instead of a pyrazole ring.
Uniqueness
N5-(2-AMINOETHYL)-4-NITRO-1H-PYRAZOLE-3,5-DIAMINE is unique due to its specific combination of a pyrazole ring with nitro and aminoethyl groups. This structure imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C5H10N6O2 |
|---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
3-N-(2-aminoethyl)-4-nitro-1H-pyrazole-3,5-diamine |
InChI |
InChI=1S/C5H10N6O2/c6-1-2-8-5-3(11(12)13)4(7)9-10-5/h1-2,6H2,(H4,7,8,9,10) |
InChI Key |
ZPSOAGXYZFMNJY-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC1=NNC(=C1[N+](=O)[O-])N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















